5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core structure. Its molecular architecture includes a pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold substituted with a thiophen-2-yl group at position 2 and a 2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-ylmethyl moiety at position 5 (Figure 1).
Properties
IUPAC Name |
5-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c1-4-31-20-8-7-16(12-21(20)30-3)23-25-18(15(2)32-23)14-27-9-10-28-19(24(27)29)13-17(26-28)22-6-5-11-33-22/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWIRPLRTKCFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
This compound features a complex structure that includes:
- A pyrazolo[1,5-a]pyrazin core.
- A thienyl group.
- An oxazole moiety substituted with an ethoxy and methoxy phenyl group.
The intricate arrangement of these functional groups is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For example, compounds structurally related to the one have demonstrated the ability to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. The mechanism appears to involve modulation of autophagy pathways, leading to increased apoptosis in cancer cells .
Antiviral Activity
Some derivatives within the pyrazolo family have shown promising antiviral effects, particularly against flaviviruses like the dengue virus. These compounds can inhibit viral replication by interfering with viral entry or replication processes . The specific mechanisms may involve targeting viral proteins or host cell factors essential for viral lifecycle progression.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo ring and oxazole moiety can significantly impact potency and selectivity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups (e.g., methoxy) | Often enhance anticancer activity by improving binding affinity to targets. |
| Electron-withdrawing groups (e.g., halogens) | Can reduce activity but may improve selectivity against certain cancer cell lines. |
| Alkyl chain length | Modifications can alter lipophilicity, affecting bioavailability and tissue distribution. |
Study 1: Anticancer Evaluation
In a study involving various pyrazolo derivatives, it was found that specific modifications led to enhanced cytotoxic effects against A549 cells. The most effective compound in this series was identified as having a 4-chlorophenyl group at the pyrazole moiety, which significantly improved its inhibitory effects .
Study 2: Antiviral Screening
Another investigation highlighted the antiviral potential of pyrazolo derivatives against dengue virus. Compounds were evaluated for their ability to inhibit viral replication in vitro, showing promising results that suggest further exploration into their mechanism of action could lead to effective antiviral therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Pharmacokinetic Properties
- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas oxazole moieties may reduce hepatic clearance compared to pyrimidine-based analogs .
Key Research Findings and Gaps
Structure-Activity Relationships (SAR) :
- Position 5 substitutions (e.g., benzyl vs. oxazolylmethyl) significantly modulate target affinity. Bulky groups (e.g., oxazole) may hinder binding to compact active sites .
- Thiophene at position 2 enhances π-π stacking but may reduce solubility compared to chlorophenyl .
Synthetic Advancements :
- Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) and improves yields (>80%) for pyrazolo[1,5-a]pyrazin-4(5H)-ones .
Unanswered Questions: No data exist on the target compound’s kinase selectivity or toxicity profile. The role of the 4-ethoxy-3-methoxyphenyl group in modulating oxidative stress responses remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
